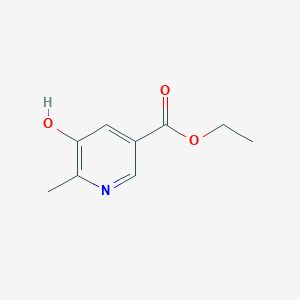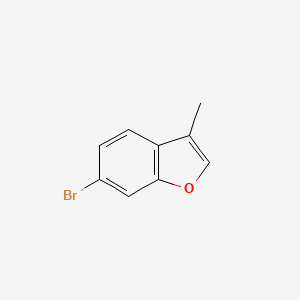![molecular formula C14H8ClN3OS B3035610 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile CAS No. 338393-71-8](/img/structure/B3035610.png)
2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile
Übersicht
Beschreibung
2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile, commonly known as 2C-T-7, is a hallucinogenic drug first synthesized in the early 1970s by Alexander Shulgin. 2C-T-7 is a member of the 2C-T family of substances, which are derivatives of the phenethylamine hallucinogen 2,5-dimethoxy-4-methylamphetamine (also known as DOM). 2C-T-7 has been studied for its potential use in scientific research and has been used recreationally for its hallucinogenic effects.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of polyfunctionally substituted 2,3-dihydrothiazole, pyridin-2-one, and other derivatives, highlighting its versatility in creating diverse molecular structures with potential applications in different fields of chemistry and pharmacology (Mohareb, Abdel‐Sayed, & Sherif, 1991).
Molluscicidal Activity
Research has shown that derivatives of the compound exhibit molluscicidal activity, particularly towards Biomphalaria alexandrina snails. This suggests potential use in controlling snail populations, which can be important for managing diseases like schistosomiasis (Abdelrazek, Michael, & Mohamed, 2006).
Antimicrobial Activities
The compound has been involved in the synthesis of thiazoles and their fused derivatives, which have shown antimicrobial activities against various bacterial and fungal strains. This indicates potential applications in the development of new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Molecular Docking and Quantum Chemical Calculations
It has been subject to molecular docking and quantum chemical calculations to study its molecular structure and potential biological effects. Such studies are crucial in drug discovery and understanding the interaction of molecules with biological targets (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Antibacterial and Antifungal Activities
Several derivatives synthesized from this compound have been screened for antibacterial and antifungal activities. The ability to inhibit growth of different microorganisms makes these derivatives valuable for further research in pharmaceutical applications (Rana, Mistry, & Desai, 2008).
Synthesis of Indolyl Triazoles
The compound has been used in the synthesis of indolyl triazole derivatives. These compounds are of interest due to their potential pharmaceutical properties, highlighting the compound's role in the creation of biologically active molecules (Reddy & Reddy, 2020).
Antioxidant Additives for Lubricating Oils
Research also includes its use in synthesizing thiazoles as antioxidant additives for lubricating oils. This suggests applications in industrial chemistry, specifically in enhancing the performance and longevity of lubricants (Amer, Hassan, Moawad, & Shaker, 2011).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and biochemical pathways involved in inflammation, microbial infections, cancer, and neurological disorders .
Mode of Action
They can inhibit or activate enzymes, block or stimulate receptors, and interfere with or enhance biochemical pathways . The specific interactions depend on the structure of the thiazole derivative and the nature of its target .
Biochemical Pathways
The compound “2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile” may affect several biochemical pathways due to the presence of the thiazole moiety. Thiazole derivatives have been found to influence pathways related to inflammation, microbial infections, cancer, and neurological disorders . The specific pathways affected by this compound would depend on its targets and their roles in these pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse absorption, distribution, metabolism, and excretion (adme) properties . These properties can be influenced by factors such as the compound’s structure, its targets, and the biological environment .
Result of Action
Thiazole derivatives are known to have a variety of effects, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects . The specific effects of this compound would depend on its targets and their roles in cellular processes .
Action Environment
The action, efficacy, and stability of the compound “this compound” can be influenced by various environmental factors. These include the biological environment (e.g., pH, temperature, presence of other molecules), the compound’s targets, and the specific conditions under which the compound is used .
Eigenschaften
IUPAC Name |
2-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3OS/c15-14-18-8-12(20-14)9-19-13-4-2-1-3-11(13)5-10(6-16)7-17/h1-5,8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCOFMVHMALDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154271 | |
| Record name | 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338393-71-8 | |
| Record name | 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338393-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


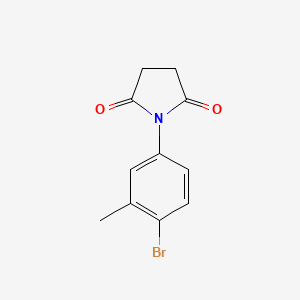
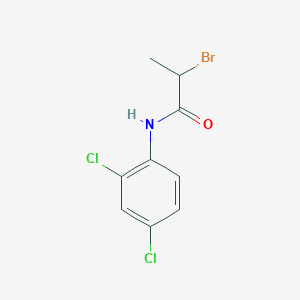
![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3035530.png)
![4-(6-chloro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether](/img/structure/B3035531.png)
![4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol](/img/structure/B3035533.png)

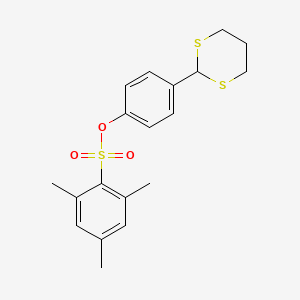


![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3035539.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3035545.png)
